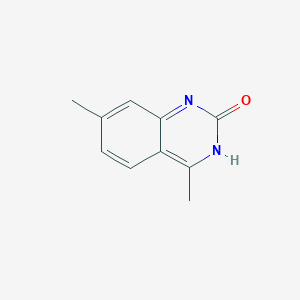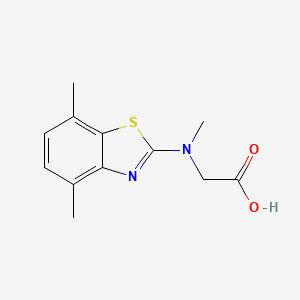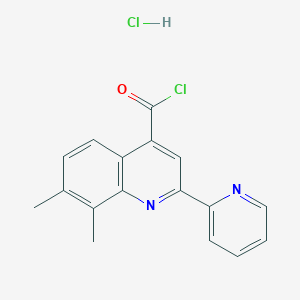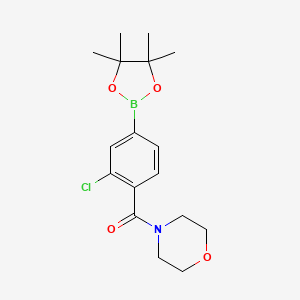
4,7-Dimethylquinazolin-2-ol
Übersicht
Beschreibung
4,7-Dimethylquinazolin-2-ol (4,7-DMQ) is an organic compound belonging to the quinazolin-2-ol family. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and has been studied for its potential applications in a variety of scientific and medical fields. 4,7-DMQ has been found to possess a wide range of biological activities, including anti-inflammatory and anti-cancer effects. It has also been studied for its potential use in drug discovery and development, as a potential therapeutic agent for various diseases, and for its potential to be used as an industrial catalyst.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives, including 4,7-Dimethylquinazolin-2-ol, have been found to have significant anticancer properties . For example, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .
Anti-Inflammatory Properties
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antibacterial Activity
Quinazoline derivatives have been found to have antibacterial properties . This makes them potentially useful in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antifungal Properties
In addition to their antibacterial properties, quinazoline derivatives have also been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Quinazoline derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections.
Analgesic Properties
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the management of pain.
Antimalarial Activity
Quinazoline derivatives have been found to have antimalarial properties . This could potentially make them useful in the treatment of malaria.
Inhibition of Vascular Endothelial Growth
Specific quinazoline derivatives, such as 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, have been found to be potent inhibitors of vascular endothelial growth . This could potentially make them useful in the treatment of conditions characterized by abnormal vascular growth, such as certain types of cancer.
Eigenschaften
IUPAC Name |
4,7-dimethyl-3H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-7(2)11-10(13)12-9(8)5-6/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKXOCJSZBMBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)NC(=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylquinazolin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)



![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)



